5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one
Overview
Description
5-Methoxybicyclo[420]octa-1,3,5-trien-7-one is an organic compound with the molecular formula C9H8O2 It is a bicyclic structure that includes a methoxy group attached to a bicyclo[420]octa-1,3,5-trien-7-one framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of 3-benzyloxy-2-iodophenyl trifluoromethanesulfonate as a starting material. This compound undergoes a series of reactions, including the addition of butyllithium in hexanes, followed by cyclization to form the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The bicyclic structure can be reduced under specific conditions to yield different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone, while reduction can produce a fully saturated bicyclic compound.
Scientific Research Applications
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism of action of 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one involves its interaction with molecular targets, such as enzymes or receptors. The methoxy group and the bicyclic structure play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and the nature of the target molecule.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Lacks the methoxy group, which affects its reactivity and binding properties.
6-Methoxybenzocyclobutan-1-one: Similar in structure but differs in the position of the methoxy group, leading to different chemical behavior.
2-Methoxybicyclo[4.2.0]octa-1,3,5-trien-8-one: Another isomer with variations in the position of the methoxy group
Uniqueness
5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and potential applications. This compound’s structure allows for specific interactions with molecular targets, making it valuable in various research fields.
Properties
IUPAC Name |
5-methoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-11-8-4-2-3-6-5-7(10)9(6)8/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEPUKMEVUHMAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372931 | |
Record name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66947-60-2 | |
Record name | 5-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxybicyclo[4.2.0]octa-1,3,5-trien-7-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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